(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
The compound (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide features a hybrid heterocyclic scaffold combining a thiazole core substituted with a 5-methylfuran moiety and an acrylamide linker connected to a 5-nitrothiophene group.
Properties
IUPAC Name |
(E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-9-2-5-12(22-9)11-8-23-15(16-11)17-13(19)6-3-10-4-7-14(24-10)18(20)21/h2-8H,1H3,(H,16,17,19)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXBYQGSOGMJQ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the thiazole core.
Introduction of the nitrothiophene group: This can be done through nitration reactions followed by coupling with the thiazole-furan intermediate.
Formation of the acrylamide moiety: The final step involves the formation of the acrylamide group through an amide coupling reaction, often using reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The furan and thiazole rings can undergo reduction reactions, potentially altering their electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Based Analogues
Nitrothiophene-Containing Compounds
- N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 12) Key Differences: Replaces the acrylamide-thiazole linkage with a thioxoacetamide-thiazolidinone system. The 5-nitro group is on a furan instead of thiophene. Properties: Lower yield (53%) and melting point (155–156°C) compared to the target compound’s inferred stability.
(E)-N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Key Differences : Features a sulfamoylphenyl-pyrazine group instead of the thiazole-furan system.
- Properties : Higher commercial availability (≥98% purity) and use in kinase inhibition studies, suggesting the nitrothiophene-acrylamide motif is pharmacologically versatile.
Thiazole/Furan Hybrids
- (2E)-3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
- Key Differences : Lacks the thiazole ring and nitrothiophene group but retains the 5-methylfuran and acrylamide components.
- Properties : Simpler structure with a molecular weight of 306.34 g/mol, compared to the target compound’s larger heterocyclic system.
Functional Group Comparisons
Acrylamide Linkers
- (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b)
- Key Differences : Substitutes the nitrothiophene with a 4-methoxyphenyl group and uses a benzothiazole core.
- Properties : Lower synthetic yield (16%) but demonstrates the importance of electron-donating groups (e.g., methoxy) in modulating reactivity.
Nitro Group Positioning
- N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 13) Key Differences: Positions the nitro group on furan rather than thiophene, reducing electron-withdrawing effects on the thiazolidinone core. Properties: Higher melting point (159–160°C) than furan-free analogs, indicating enhanced crystallinity.
Biological Activity
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Thiazole ring : Imparts biological activity through interactions with various biological targets.
- Furan moiety : Contributes to the compound's reactivity and potential for enzyme inhibition.
- Nitrothiophen group : Enhances the compound's antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis .
- In vitro studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, highlighting its potential as a new class of antibiotics.
-
Antitumor Activity :
- Preliminary studies indicate that this compound may inhibit tumor cell proliferation. It has been tested on various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in targeted cells .
- The compound's interaction with DNA has been noted, particularly binding within the minor groove, which can interfere with replication and transcription processes .
Antimicrobial Studies
In a series of experiments evaluating the antimicrobial efficacy of this compound:
- Minimum Inhibitory Concentration (MIC) values were established using broth microdilution methods against various bacterial strains. Results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting enhanced potency.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Vancomycin | 16 |
| E. coli | 16 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 64 |
Antitumor Studies
In vitro cytotoxicity assays were performed on three human lung cancer cell lines (A549, HCC827, NCI-H358):
- The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating significant antitumor potential.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
Case Studies
Recent research highlighted the antitumor efficacy of compounds similar in structure to this compound, showing that modifications in functional groups can significantly enhance biological activity . For instance:
- Compound Modifications : Substituting different groups on the thiazole or furan rings led to variations in potency against specific cancer cell lines.
Q & A
Q. What are the standard protocols for synthesizing (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazole and nitrothiophene precursors. For example:
- Step 1 : Formation of the 4-(5-methylfuran-2-yl)thiazol-2-amine intermediate via condensation of 5-methylfuran-2-carbaldehyde with thiourea derivatives under acidic conditions.
- Step 2 : Coupling of the thiazole intermediate with 3-(5-nitrothiophen-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) and polar aprotic solvents like DMF .
- Purification : Recrystallization or column chromatography is used to isolate the final product, with yields optimized by controlling temperature (e.g., 0–5°C for acryloyl chloride reactions) and solvent polarity .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on spectroscopic techniques :
- NMR : H and C NMR identify proton environments and carbon connectivity, particularly distinguishing the (E)-configuration of the acrylamide double bond (J ≈ 15–16 Hz for trans coupling) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments consistent with the nitrothiophene and furan-thiazole moieties .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1520 cm (nitro group) validate functional groups .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening often includes:
- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition studies : Testing against kinases or proteases using fluorometric/colorimetric assays (e.g., trypsin inhibition assays for acrylamide derivatives) .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of the thiazole core be addressed?
Regioselectivity in thiazole formation is influenced by:
- Substituent effects : Electron-donating groups (e.g., 5-methylfuran) direct cyclization to the 4-position of the thiazole.
- Catalysts : Lewis acids like ZnCl or BF·EtO can enhance selectivity by stabilizing transition states .
- Reaction monitoring : TLC or HPLC tracks intermediates to optimize reaction times and minimize byproducts .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Discrepancies (e.g., high cytotoxicity but low enzyme inhibition) may arise from:
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays for target engagement) to validate specificity .
- Solubility issues : Adjust DMSO concentrations or use surfactants (e.g., Tween-80) to improve compound bioavailability in cell-based assays .
- Metabolic instability : Incubate compounds with liver microsomes to assess metabolic degradation rates .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina or Glide simulate interactions with proteins (e.g., EGFR kinase), using crystal structures from the PDB. Focus on hydrogen bonding with the acrylamide carbonyl and π-π stacking with the nitrothiophene .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .
- QSAR models : Correlate substituent effects (e.g., nitro group position) with activity trends to guide structural optimization .
Methodological Considerations
Q. What analytical techniques differentiate (E)- and (Z)-isomers of this acrylamide?
- NMR : The coupling constant () between the α and β protons of the acrylamide double bond is ~15–16 Hz for the (E)-isomer and ~10–12 Hz for the (Z)-isomer .
- X-ray crystallography : Resolves spatial arrangement unambiguously but requires high-quality single crystals .
- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate isomers .
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent selection : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing and heat transfer .
- Catalyst recycling : Immobilize catalysts (e.g., polymer-supported triethylamine) to reduce waste .
- Flow chemistry : Continuous flow systems enhance reproducibility and scalability for nitrothiophene coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
